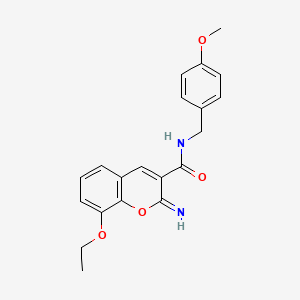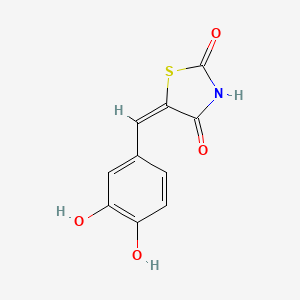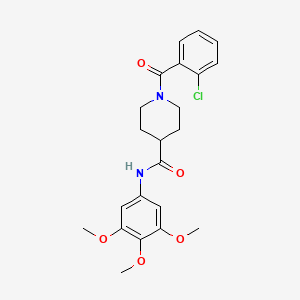![molecular formula C21H19BrClN3O B4759384 6-bromo-2-(2-chlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4759384.png)
6-bromo-2-(2-chlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline
Übersicht
Beschreibung
6-bromo-2-(2-chlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family, which is a class of organic compounds that have been extensively studied for their biological activities. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Wirkmechanismus
The mechanism of action of 6-bromo-2-(2-chlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with specific targets in cells. For example, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. In addition, it has been proposed that this compound may interact with specific receptors in the brain, leading to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In cancer cells, this compound has been shown to induce cell death through apoptosis and autophagy pathways. In addition, this compound has been shown to inhibit the growth of bacterial and viral pathogens. In animal models, this compound has been shown to improve cognitive function and reduce neuroinflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-2-(2-chlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in lab experiments include its high purity and high yield synthesis method, its potential for multiple biological activities, and its potential as a fluorescent probe for imaging applications. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and the need for further optimization of its synthetic method for large-scale production.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-2-(2-chlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One direction is the further optimization of its synthetic method for large-scale production. Another direction is the evaluation of its potential as a therapeutic agent for neurological disorders in clinical trials. In addition, the development of new derivatives of this compound with improved solubility and potency is another future direction for its study. Finally, the exploration of its potential as a fluorescent probe for imaging applications in biological systems is also a promising area of research.
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(2-chlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and antiviral activities. In addition, it has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been evaluated for its potential as a fluorescent probe for imaging applications in biological systems.
Eigenschaften
IUPAC Name |
[6-bromo-2-(2-chlorophenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN3O/c1-25-8-10-26(11-9-25)21(27)17-13-20(15-4-2-3-5-18(15)23)24-19-7-6-14(22)12-16(17)19/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBBAJOUYAQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4759305.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4759310.png)

![N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4759324.png)

![ethyl 2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4759340.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4759349.png)

![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4759361.png)
![methyl 3-[2-(diethylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4759362.png)
![2-cyano-3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4759381.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide](/img/structure/B4759391.png)


